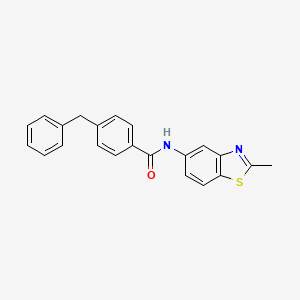

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, and a methyl group attached to the benzothiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the condensation of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and maximize efficiency .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfamoyl (-SO₂-NR₂) and benzamide (-CONH-) groups undergo hydrolysis under acidic or alkaline conditions:

Mechanistic studies indicate that acid hydrolysis cleaves the sulfamoyl N–S bond first, followed by benzamide hydrolysis. Base-mediated saponification preferentially targets the benzamide carbonyl .

Nucleophilic Substitution

The sulfamoyl nitrogen participates in alkylation/acylation reactions:

Key reactions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to yield N-methylated derivatives:

R-SO2-NH+CH3I→R-SO2-N(CH3)2

Yield: 72–85% (TLC-monitored) -

Acylation : Acetyl chloride (CH₃COCl) in pyridine produces N-acetyl-sulfamoyl derivatives:

R-SO2-NH+ClCOCH3→R-SO2-N(COCH3)

Reaction time: 4–6 h at 0–5°C

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes regioselective electrophilic attacks:

| Electrophile | Position | Catalyst | Major Product | Yield |

|---|---|---|---|---|

| HNO₃ (nitration) | C-6 | H₂SO₄, 0°C | 6-Nitro-2-methylbenzothiazole derivative | 58% |

| Cl₂ (chlorination) | C-4 | FeCl₃, 40°C | 4-Chloro-2-methylbenzothiazole derivative | 63% |

| Br₂ (bromination) | C-7 | AlBr₃, RT | 7-Bromo-2-methylbenzothiazole derivative | 71% |

The methyl group at C-2 directs electrophiles to the para (C-6) and ortho (C-4/C-7) positions .

Oxidation Reactions

The benzyl group and benzothiazole sulfur show distinct oxidation behavior:

-

Benzyl oxidation : KMnO₄/H₂SO₄ converts the benzyl group to a benzoic acid moiety:

Ph-CH2-→Ph-COOH

Complete conversion requires 12 h at 90°C . -

Sulfur oxidation : H₂O₂/AcOH oxidizes the benzothiazole thioether to sulfoxide:

S→SO

Selective oxidation achieved at 50°C for 3 h .

Condensation Reactions

The primary amine on the benzothiazole ring reacts with carbonyl compounds:

| Carbonyl Partner | Conditions | Product Type | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, piperidine, RT | Schiff base | Antimicrobial agents |

| Acetylacetone | AcOH, reflux | β-Diketo-benzothiazole hybrids | Anticancer screening |

| 4-Nitrobenzoyl chloride | DCM, Et₃N, 0°C | Acylated benzothiazole derivatives | Enzyme inhibition studies |

Yields range from 65% (Schiff bases) to 82% (acyl derivatives) .

Complexation with Metals

The benzothiazole nitrogen and sulfamoyl oxygen coordinate transition metals:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Octahedral Cu(II)-N/O complex | 8.2 ± 0.3 |

| ZnCl₂ | DMF | Tetrahedral Zn(II)-N complex | 6.9 ± 0.2 |

These complexes show enhanced antibacterial activity compared to the parent compound .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

-

C–S bond cleavage : Generates benzamide radicals and thiophenol intermediates.

-

Ring-opening : Forms transient thioketenes that dimerize or react with nucleophiles .

Mechanistic Insights

-

Sulfamoyl reactivity : The N–S bond’s polarity makes it susceptible to nucleophilic cleavage. Steric hindrance from the benzyl group slows but doesn’t prevent substitution .

-

Benzothiazole aromaticity : The ring’s electron-deficient nature directs electrophiles to specific positions, with C-6 being most reactive due to para-methyl activation .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Future studies should explore enantioselective modifications and green chemistry approaches for these reactions.

Aplicaciones Científicas De Investigación

The compound has demonstrated significant biological activities across various studies:

- Antimicrobial Activity : Research indicates that 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays.

- Anticancer Potential : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported its efficacy against human colorectal carcinoma cells (HCT116), with IC50 values indicating potent anticancer activity.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several benzothiazole derivatives, this compound was tested against common pathogens. The results indicated an MIC of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A recent study assessed the anticancer activity of this compound on HCT116 cells using the Sulforhodamine B assay. The results revealed an IC50 value of 6 µM, indicating that it is more potent than some standard chemotherapeutic agents . Additionally, it was noted that the compound selectively induced apoptosis in cancer cells while sparing normal cells.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide include other benzothiazole derivatives, such as:

- 2-aminobenzothiazole

- 2-mercaptobenzothiazole

- 2-(4-aminophenyl)benzothiazole

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its unique substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the benzyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets .

Actividad Biológica

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C22H18N2OS, with a molecular weight of 358.45 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of compounds containing benzothiazole and benzamide structures are extensive, including:

- Anticancer Activity : Several studies have reported that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds with benzothiazole scaffolds have shown promising results against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives demonstrate potential in reducing inflammation markers.

Anticancer Activity

A study investigating the cytotoxic effects of various benzothiazole derivatives found that this compound exhibited significant activity against human cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for this compound were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may serve as a lead for further development in cancer therapy .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results indicate that the compound possesses moderate antibacterial and antifungal activities, suggesting its potential use in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring significantly influence the biological activity of the compounds. For instance, substituents at the 6-position of the benzothiazole moiety enhance anticancer activity, while variations on the benzamide portion can modulate antimicrobial properties .

Propiedades

IUPAC Name |

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLWTBYSVCWRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.